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Tungsten trifluoride

Thermochemistry Thermodynamic Stability Materials Science

Tungsten trifluoride (WF₃), CAS 51621-17-1, is a metastable high-temperature species critical for advanced semiconductor R&D. Unlike stable WF₆, WF₃'s unique +3 oxidation state and thermochemistry (ΔHf = -121.2 kcal/mol) enable low-temperature deposition and dry etch modeling. Procure for PECVD intermediate studies, surface kinetics, or fundamental research. Ensure purity ≥98% for reproducible experimental data. Not a commodity; request custom synthesis or R&D-scale supply.

Molecular Formula F3W
Molecular Weight 240.84 g/mol
CAS No. 51621-17-1
Cat. No. B13753153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten trifluoride
CAS51621-17-1
Molecular FormulaF3W
Molecular Weight240.84 g/mol
Structural Identifiers
SMILESF[W](F)F
InChIInChI=1S/3FH.W/h3*1H;/q;;;+3/p-3
InChIKeyKTPZOPJBPDIMSA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Trifluoride (CAS 51621-17-1) Gas-Phase Thermochemical Reference and Surface Intermediate Data for Advanced Materials and Semiconductor R&D


Tungsten trifluoride (WF₃), identified by CAS Registry Number 51621-17-1, is a binary tungsten fluoride with tungsten in the +3 oxidation state [1]. Unlike its higher-valent, commercially available analog tungsten hexafluoride (WF₆), WF₃ is not a bulk commodity chemical. Experimental evidence confirms its existence primarily as a high-temperature gaseous species and as a surface intermediate in plasma and etching processes [2][3]. As such, its relevance is concentrated in niche, high-precision industrial and research applications that leverage its unique thermochemistry and formation kinetics, rather than for general synthesis where more stable fluorides are preferred [2].

Why Generic Substitution of Tungsten Trifluoride Fails: Stability and Phase Constraints for Specialized Procurement


Generic substitution of tungsten trifluoride with other tungsten fluorides, such as WF₆ or WF₄, is fundamentally flawed due to its unique thermodynamic and phase profile. WF₃ is a metastable, high-temperature species that is not isolable as a condensed phase at standard conditions [1]. Its standard heat of formation (ΔHf₂₉₈ = -121.2 ± 2.8 kcal/mol) places it at a distinct position in the tungsten fluoride stability hierarchy, between WF₂ and WF₄, dictating its formation and decomposition pathways under specific reaction conditions [2]. Therefore, substituting with a more stable, lower-cost fluoride like WF₆ will not replicate the kinetic and thermodynamic behavior observed in processes where WF₃ is a critical intermediate, such as selective surface reactions or plasma-enhanced chemical vapor deposition (PECVD) [3][4]. The following quantitative evidence details these specific differentiators.

Quantitative Differential Evidence for Tungsten Trifluoride (CAS 51621-17-1) vs. In-Class Fluorides


Standard Heat of Formation (ΔHf298): Quantifying the Thermodynamic Niche of WF3

The standard heat of formation for gaseous tungsten fluorides was determined via mass spectrometry at high temperatures (1000-2200 K). The measured value for WF₃ is -121.2 ± 2.8 kcal/mol, which is significantly less negative than that of WF₄ (-222.0 ± 2.5 kcal/mol) and WF₅ (-309.1 ± 2.0 kcal/mol), and more negative than WF₂ (-20.6 ± 3.2 kcal/mol) [1]. This intermediate value dictates that WF₃'s formation and disproportionation reactions are highly sensitive to temperature and fluorine partial pressure, making it a transient but critical intermediate in processes like hot-wire CVD and high-temperature etching.

Thermochemistry Thermodynamic Stability Materials Science

Ionization Energy (IE): A Diagnostic Marker for Gas-Phase Identification and Mass Spectrometry

The ionization energy of WF₃ has been determined by electron impact (EI) mass spectrometry to be 9.0 ± 0.2 eV [1]. This value is distinct from the ionization energies of related tungsten fluorides (e.g., WF₄, WF₅) and serves as a critical diagnostic fingerprint for identifying and quantifying WF₃ in complex gas mixtures generated in CVD reactors or etching chambers.

Mass Spectrometry Ion Energetics Gas-Phase Chemistry

Exclusive Existence as a Gas-Phase and Surface Intermediate vs. Stable Bulk WF₆

Authoritative literature and database entries explicitly state that tungsten trifluoride (WF₃) is 'unknown in the condensed phase' and is primarily known and studied in the gas phase [1]. This is in stark contrast to tungsten hexafluoride (WF₆), which is a stable, volatile liquid at room temperature and is the industry-standard precursor for tungsten CVD. X-ray photoelectron spectroscopy (XPS) studies confirm the existence of WF₃ as a surface-bound intermediate (WF₃(ad)) during the etching of tungsten with XeF₂, alongside WF, WF₂, and WF₄ species [2].

Phase Stability Surface Science Semiconductor Manufacturing

Formation in Plasma-Enhanced CVD: A Distinct Pathway to Subfluoride Intermediates

In photolytic tungsten CVD using an ArF excimer laser and a WF₆/H₂/Ar gas mixture, photolysis combined with radical reactions generates a relatively high concentration of tungsten subfluorides, including WF₃, WF₄, and WF₅ [1]. This process is distinct from thermal CVD, which primarily proceeds through WF₆ and hydrogen reduction. The generation of WF₃ is a specific outcome of the high-energy photolytic pathway and is not a primary product in standard thermal processes.

Plasma Chemistry Chemical Vapor Deposition (CVD) Thin Films

Specialized Application Scenarios for Tungsten Trifluoride in Semiconductor R&D and High-Temperature Materials Science


Process Development for Plasma-Enhanced and Laser-Assisted Tungsten CVD

In the development of advanced tungsten deposition for next-generation semiconductor devices, particularly for temperature-sensitive layers or high-aspect-ratio structures, standard thermal CVD using WF₆ is often unsuitable due to fluorine diffusion and high process temperatures [1]. Research and development focused on plasma-enhanced or photolytic CVD processes, where WF₃ is generated as a key intermediate, offers a pathway to lower deposition temperatures and potentially reduced fluorine incorporation [2]. This scenario is highly relevant for R&D teams in semiconductor fabs and equipment manufacturers developing new tungsten fill processes for 3D NAND or advanced logic nodes.

Mechanistic Studies of Tungsten Etching and Surface Chemistry

For surface scientists and process engineers investigating tungsten dry etching mechanisms (e.g., using XeF₂ or SF₆-based plasmas), WF₃ is a verified surface-bound intermediate [1]. Understanding its formation, stability, and desorption kinetics is essential for modeling etch rates, selectivity, and surface roughness. Quantitative data on WF₃'s thermochemistry (ΔHf₂₉₈, IE) [2][3] are critical inputs for computational models (e.g., density functional theory, computational fluid dynamics) used to optimize etch recipes and predict process outcomes. This scenario applies to metrology and process control teams in semiconductor manufacturing.

Fundamental High-Temperature Thermochemistry and Gas-Phase Kinetics Research

WF₃ serves as a model system in fundamental research aimed at understanding the chemical bonding and thermochemistry of high-temperature transition metal halides. Its gas-phase properties, including a well-defined standard heat of formation (-121.2 ± 2.8 kcal/mol) and ionization energy (9.0 ± 0.2 eV), make it a valuable reference point for calibrating computational methods and for studying the stability trends across the tungsten fluoride series [1][2]. This is a niche application for academic and national laboratory researchers in inorganic and physical chemistry.

Development of Tungsten-Based Catalysts via Subfluoride Intermediates

The unique +3 oxidation state and transient nature of WF₃ make it a potential precursor or intermediate in the synthesis of novel tungsten-based catalysts or materials. While not a direct application of the bulk compound, understanding the conditions under which WF₃ forms and reacts (e.g., in the reduction of WF₆ or other fluorides) can inform the design of new synthetic routes to tungsten subhalide complexes or supported tungsten catalysts with specific electronic properties. This is a forward-looking scenario for research groups in organometallic chemistry and heterogeneous catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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